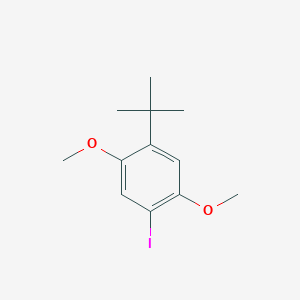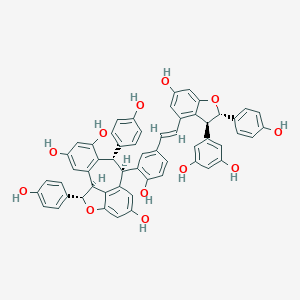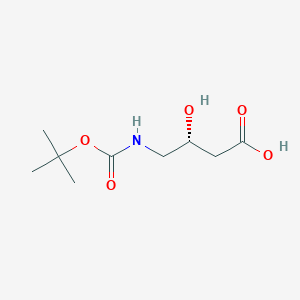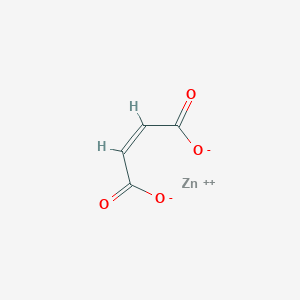
Maleic acid zinc salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Maleic acid zinc salt is a chemical compound with the molecular formula C4H2O4Zn. It is a white crystalline powder that is soluble in water and ethanol. Maleic acid zinc salt is widely used in various fields such as pharmaceuticals, agriculture, and food industries.
Wirkmechanismus
The mechanism of action of maleic acid zinc salt is not fully understood. However, it is believed to work by inhibiting the growth of bacteria, fungi, and viruses. Maleic acid zinc salt may also work by interfering with the cellular processes of cancer cells, leading to their death.
Biochemische Und Physiologische Effekte
Maleic acid zinc salt has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, improve insulin sensitivity, and enhance memory and cognitive function. Maleic acid zinc salt also has antioxidant properties, which may help protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
Maleic acid zinc salt has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize. Maleic acid zinc salt is also stable and can be stored for long periods without degradation. However, it has some limitations, such as its low solubility in some solvents and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on maleic acid zinc salt. One direction is to investigate its potential as a treatment for various diseases, such as cancer, diabetes, and Alzheimer's disease. Another direction is to study its mechanism of action in more detail to understand how it works at the cellular level. Additionally, researchers could explore the use of maleic acid zinc salt in combination with other compounds to enhance its effectiveness. Finally, the development of new synthesis methods for maleic acid zinc salt could lead to improved efficiency and reduced costs.
Conclusion:
In conclusion, maleic acid zinc salt is a versatile chemical compound with various applications in scientific research. It has antibacterial, antifungal, and antiviral properties and is used in the treatment of various diseases. Maleic acid zinc salt has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on maleic acid zinc salt, including investigating its potential as a treatment for various diseases and exploring its mechanism of action in more detail.
Synthesemethoden
Maleic acid zinc salt can be synthesized through the reaction between maleic acid and zinc oxide. The reaction is as follows:
C4H4O4 + ZnO → C4H2O4Zn + H2O
The synthesis process involves the mixing of maleic acid and zinc oxide in a solvent such as water or ethanol. The mixture is then heated and stirred until the maleic acid zinc salt is formed.
Wissenschaftliche Forschungsanwendungen
Maleic acid zinc salt has been extensively studied for its various applications in scientific research. It has been found to have antibacterial, antifungal, and antiviral properties. Maleic acid zinc salt is used in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. It is also used in the development of new drugs and therapies.
Eigenschaften
CAS-Nummer |
123368-92-3 |
|---|---|
Produktname |
Maleic acid zinc salt |
Molekularformel |
C4H2O4Zn |
Molekulargewicht |
179.4 g/mol |
IUPAC-Name |
zinc;(Z)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4.Zn/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1-; |
InChI-Schlüssel |
HJSYJHHRQVHHMQ-ODZAUARKSA-L |
Isomerische SMILES |
C(=C\C(=O)[O-])\C(=O)[O-].[Zn+2] |
SMILES |
C(=CC(=O)[O-])C(=O)[O-].[Zn+2] |
Kanonische SMILES |
C(=CC(=O)[O-])C(=O)[O-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



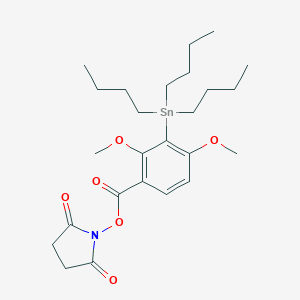
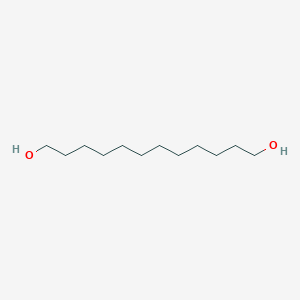
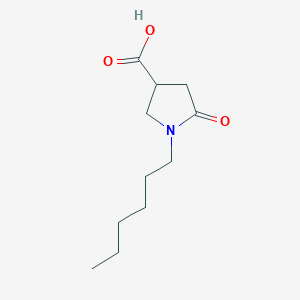

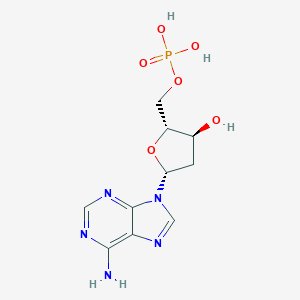
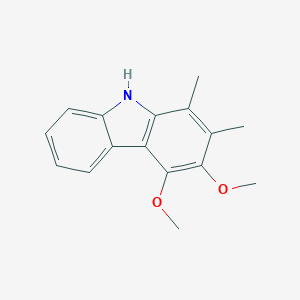
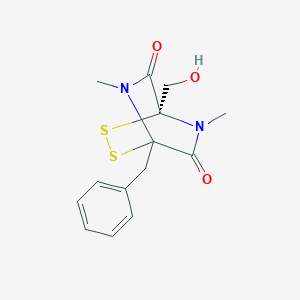
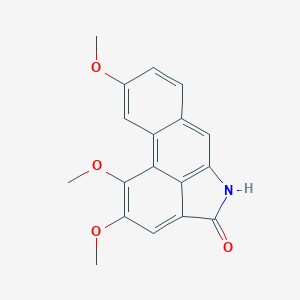
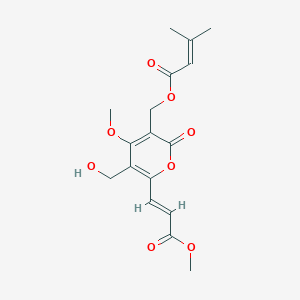
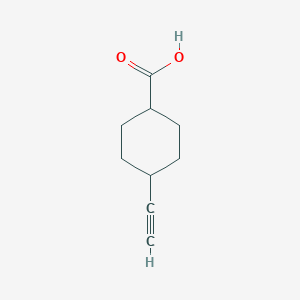
![4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone](/img/structure/B52578.png)
